molecular formula C18H20IN3O B4901890 3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4901890
M. Wt: 421.3 g/mol
InChI Key: NAHGTQUZOGGATP-UHFFFAOYSA-N
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Description

3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the third position of the benzamide ring and a 4-methylpiperazin-1-yl group attached to the phenyl ring

Properties

IUPAC Name

3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN3O/c1-21-9-11-22(12-10-21)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHGTQUZOGGATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Piperazine Derivative: The 4-methylpiperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 4-methylpiperazine with a suitable halogenated precursor, such as 2-bromo-1-(4-methylpiperazin-1-yl)benzene.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the piperazine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Reagents like palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced benzamides.

    Coupling Reactions: Products include biaryl derivatives and other complex aromatic compounds.

Scientific Research Applications

3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used as a probe to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.

    Drug Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Chemical Biology: It is employed in chemical biology research to explore the mechanisms of action of benzamide derivatives and their effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • **3-iodo-4-methyl-N-[4-(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • **Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The 4-methylpiperazin-1-yl group enhances its solubility and bioavailability, making it a valuable compound for drug development and medicinal chemistry research.

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